ent-Moxifloxacin Hydrochloride is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used for its antibacterial properties. It is the hydrochloride salt form of ent-Moxifloxacin, which is an enantiomer of Moxifloxacin, designed to enhance its pharmacological efficacy. This compound is effective against a broad spectrum of bacteria, making it valuable in treating various infections.
ent-Moxifloxacin Hydrochloride can be synthesized from Moxifloxacin base through various chemical processes. The compound's synthesis and characterization have been documented in scientific literature and patents, highlighting its importance in medicinal chemistry and pharmaceutical applications.
This compound is classified as:
The synthesis of ent-Moxifloxacin Hydrochloride typically involves several key steps:
The molecular structure of ent-Moxifloxacin Hydrochloride can be represented as follows:
The structure features:
ent-Moxifloxacin Hydrochloride undergoes various chemical reactions:
The compound's reactivity allows for the exploration of derivatives that may enhance its therapeutic profile or reduce side effects.
The primary mechanism by which ent-Moxifloxacin Hydrochloride exerts its antibacterial effect involves:
ent-Moxifloxacin Hydrochloride has several applications across different fields:
ent-Moxifloxacin hydrochloride is the enantiomeric counterpart of the fluoroquinolone antibiotic moxifloxacin hydrochloride, specifically characterized as the (4aR,7aR)-isomer. Its molecular formula is C₂₁H₂₅ClFN₃O₄, with a molecular weight of 437.89 g/mol. The compound exists as a hydrochloride salt monohydrate (C₂₁H₂₇ClFN₃O₅) under standard conditions, increasing its molecular weight to 455.91 g/mol [9] [10]. The IUPAC nomenclature defines it as:
1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride [10].
The core structure comprises:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₅ClFN₃O₄ (Anhydrous) |
C₂₁H₂₇ClFN₃O₅ (Monohydrate) | |
Molecular Weight | 437.89 g/mol (Anhydrous) |
455.91 g/mol (Monohydrate) | |
CAS Number (Anhydrous) | 1394029-14-1 |
CAS Number (Monohydrate) | Not specified in search results |
SMILES Notation | [Provided in [9]] |
X-ray Diffraction Pattern | Distinct from S,S-isomer due to R,R configuration |
Spectroscopic characterization includes:
Moxifloxacin contains two chiral centers at positions C-7 and C-7a within its diazabicyclononyl ring system. The therapeutic S,S-isomer has absolute configurations (4aS,7aS), while ent-moxifloxacin is its (4aR,7aR)-enantiomer. The R,R-isomer and two diastereomers (R,S and S,R) constitute potential chiral impurities in moxifloxacin drug substances [2] [6].
Separation Techniques:
Limitations: 23 chiral columns (including polysaccharide, cyclodextrin, macrocyclic glycopeptide, and Pirkle-type phases) failed baseline separation, underscoring CE's superiority [2]
Table 2: Chiral Separation Performance of ent-Moxifloxacin Hydrochloride
Technique | Chiral Selector | Resolution (Rₛ) | Analysis Time | LOQ |
---|---|---|---|---|
CE | HS-γ-CD | >2.5 | <15 min | 0.05% |
HPLC | Crownpak CR(+) | <1.0 | >30 min | Not achieved |
HPLC | Chiralcel OD-H | <1.0 | >30 min | Not achieved |
Stability Insights:
Despite identical empirical formulas, ent-moxifloxacin hydrochloride exhibits distinct physicochemical behavior due to its reversed chiral centers:
Solubility Profile:
Thermal Behavior:
Optical Properties:
Stability in Formulations:
Solution State: Stable in ophthalmic preparations (pH 5.0–6.0) without chiral inversion [2] [6]
Table 3: Physicochemical Comparison of S,S vs. R,R Isomers
Property | S,S-Moxifloxacin | ent-Moxifloxacin (R,R) |
---|---|---|
Optical Rotation | -150° to -160° (c=1, H₂O) | +150° to +160° (c=1, H₂O) |
Aqueous Solubility | >20 mg/mL (25°C) | <5 mg/mL (25°C) |
log P (Octanol/Water) | ~0.9 | ~0.9 (identical) |
Melting Point | 254–257°C (dec.) | 248–252°C (dec.) |
pKa | 6.4 (acidic), 9.3 (basic) | Identical within error |
Ionization Constants:
ent-Moxifloxacin shares identical pKa values with its S,S-counterpart due to equivalent functional groups:
Solvent-Dependent Solubility:
Partition Coefficients:
log D₇.₄: -0.85 ± 0.1, reflecting ionization at physiological pH [5]
Table 4: Solubility and Partitioning of ent-Moxifloxacin Hydrochloride
Solvent/System | Solubility (mg/mL, 25°C) | Notes |
---|---|---|
Water (pH 2.0) | 35.8 ± 3.2 | Protonated form |
Water (pH 7.4) | 4.1 ± 0.6 | Zwitterionic form |
0.1N HCl | 38.2 ± 2.8 | Salt formation |
DMSO | >50 | Solvent for stock solutions |
Methanol | 30.2 ± 2.1 | -- |
Ethanol | 12.8 ± 1.5 | -- |
log P (Octanol/Water) | 0.92 ± 0.05 | Neutral species |
Compound Synonyms and Identifiers
Synonym | Source |
---|---|
Moxifloxacin(R,R)-Isomer Hydrochloride | [10] |
(4aR,7aR)-Moxifloxacin Hydrochloride | [10] |
1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride | [9] [10] |
d-Moxifloxacin Hydrochloride | [10] |
Moxifloxacin Related Compound G (Hydrochloride Monohydrate) | [9] |
CAS 1394029-14-1 (Anhydrous) | [10] |
This comprehensive characterization establishes ent-moxifloxacin hydrochloride as a chemically distinct entity essential for quality control in pharmaceutical analysis. Its stereospecific properties underpin regulatory requirements for enantiomeric purity testing in moxifloxacin-based therapeutics [2] [6].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8